3-[(1,3-Thiazol-2-yl)amino]propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,3-thiazol-2-ylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c9-5(10)1-2-7-6-8-3-4-11-6/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLUKOGXLTYJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55953-54-3 | |
| Record name | 3-[(1,3-thiazol-2-yl)amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 1,3 Thiazol 2 Yl Amino Propanoic Acid and Its Derivatives
Historical and Current Approaches to Thiazole (B1198619) Ring Formation
The construction of the thiazole ring is a cornerstone of synthetic organic chemistry, with the Hantzsch synthesis being the most prominent and widely utilized method. derpharmachemica.comnih.gov This classical approach has been adapted using modern technologies to improve efficiency and yield.
The Hantzsch thiazole synthesis, first reported in 1887, is a classical and versatile method for preparing thiazole derivatives. derpharmachemica.com The fundamental reaction involves the cyclocondensation of an α-halocarbonyl compound (like an α-haloketone or α-haloaldehyde) with a thioamide or thiourea (B124793) derivative. youtube.comnih.govresearchgate.net The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the halocarbonyl compound in an SN2 reaction to displace the halide. youtube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring. youtube.com
In recent years, this traditional method has been adapted to enhance reaction rates, improve yields, and align with the principles of green chemistry. Microwave-assisted Hantzsch synthesis, for example, has been shown to significantly reduce reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. nih.gov Another modern adaptation involves performing the synthesis in a heated microreactor system under electro-osmotic flow, which allows for precise control over reaction conditions and can lead to conversions similar to or greater than those in traditional batch syntheses. rsc.org
The condensation reaction between α-halocarbonyl compounds and thioamides or thiocarbamides remains the most effective and widely used route for constructing the 2-aminothiazole (B372263) scaffold. nih.gov This reaction is the core of the Hantzsch synthesis. A variety of α-haloketones, α-haloaldehydes, and α-haloesters can be used, allowing for the introduction of different substituents at the C4 and C5 positions of the thiazole ring. derpharmachemica.comorganic-chemistry.org Similarly, the use of substituted thioamides or thioureas allows for functionalization at the C2 position.
For the synthesis of 2-aminothiazole derivatives specifically, thiourea is the most common thioamide component. researchgate.net The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, which then undergoes cyclization and dehydration to yield the final 2-aminothiazole product. The versatility of this method allows for the creation of a vast library of thiazole derivatives by simply varying the substitution patterns on the two primary reactants. derpharmachemica.com
Key Starting Materials and Precursors
The specific structure of 3-[(1,3-Thiazol-2-yl)amino]propanoic acid necessitates carefully chosen starting materials that contain the required propanoic acid side chain or a precursor to it.
A key precursor for the synthesis of the title compound and its derivatives is N-phenyl-N-thiocarbamoyl-β-alanine. nih.govresearchgate.net This intermediate contains the necessary N-phenyl, thioamide, and propanoic acid moieties integrated into a single molecule. Using this starting material, 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid can be synthesized directly via a Hantzsch-type reaction with chloroacetaldehyde (B151913). nih.govresearchgate.net The reaction is typically carried out in a refluxing aqueous solution. Initially, a water-soluble amino acid hydrochloride is formed, which is then converted to the final product by the addition of a base like sodium acetate (B1210297). nih.gov
This approach provides a streamlined pathway to the target molecule, as the β-alanine side chain is already incorporated into the thioamide-containing precursor.
Monochloroacetic acid is a valuable C2-synthon in organic synthesis and can be used to form thiazolone rings. researchgate.netwikipedia.orgnih.gov In the context of derivatives of the title compound, monochloroacetic acid reacts with N-phenyl-N-thiocarbamoyl-β-alanine to yield 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, a thiazolone derivative. nih.gov
The efficiency of this cyclocondensation reaction is influenced by the choice of solvent and base. nih.gov Research has shown that conducting the reaction in water with sodium carbonate as the base provides the highest yield. nih.gov The reaction involves the initial formation of a salt, followed by intramolecular cyclization and dehydration to form the 4-thiazolidinone (B1220212) ring. researchgate.net
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Water | Sodium Carbonate | Boiling | 5 | 85 |
| Ethanol (B145695) | Sodium Carbonate | Boiling | 5 | 78 |
| Acetic Acid | Sodium Acetate | 90-100 | 5 | 65 |
| DMF | Triethylamine (B128534) | 90-100 | 5 | 55 |
Functionalization and Derivatization Strategies
Once the core structure of this compound or its derivatives is synthesized, it can be further modified to produce a range of analogues. These modifications can target the thiazole ring, the propanoic acid side chain, or the amino group.
Functionalization of the thiazole ring can be achieved by using substituted α-halocarbonyl compounds in the initial Hantzsch synthesis. For instance, reacting N-phenyl-N-thiocarbamoyl-β-alanine with various α-haloketones can introduce aromatic or heterocyclic fragments at the C4 and C5 positions of the thiazole ring. nih.govresearchgate.net
The propanoic acid moiety offers a handle for various chemical transformations. The carboxylic acid can be converted to esters, amides, or hydrazones, allowing for the attachment of diverse functional groups. researchgate.netlmaleidykla.lt For example, the synthesis of hydrazone derivatives has been reported as a strategy to create new analogues. nih.gov
Condensation Reactions with Aromatic and Heterocyclic Aldehydes
Condensation reactions are a cornerstone for the functionalization of the thiazole ring in this compound derivatives, particularly at the 5-position. This method is frequently employed to introduce a wide range of aromatic and heterocyclic substituents, which can significantly influence the molecule's biological properties. nih.govlmaleidykla.lt
The typical procedure involves the reaction of a 4-oxo-4,5-dihydro-1,3-thiazol-2-yl intermediate with various aromatic or heterocyclic aldehydes. nih.govnih.gov This reaction leads to the formation of 5-substituted-methylidene derivatives. For instance, the condensation of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]propanoic acid derivatives with aldehydes affords 5-[(substituted phenyl)methylidene] thiazolones. nih.gov Research has shown the successful synthesis of derivatives bearing furan (B31954) and bromothiophene substituents through this approach. researchgate.net The reaction is often carried out in an aqueous sodium carbonate solution, sometimes utilizing glycine (B1666218) as a bifunctional catalyst. researchgate.net
These condensation reactions are a versatile tool for creating a library of compounds with diverse substituents, enabling structure-activity relationship (SAR) studies. nih.govlmaleidykla.lt
Bromination and Subsequent Transformations of Thiazolone Derivatives
The introduction of a bromine atom onto the thiazole ring serves as a key step for further structural modifications. Bromination creates a reactive site that can participate in subsequent transformations, allowing for the synthesis of more complex derivatives, such as chalcones. lmaleidykla.lt This strategy expands the synthetic possibilities beyond direct condensation, providing access to a different class of functionalized molecules.
Esterification and Hydrazinolysis of the Propanoic Acid Moiety
Modification of the propanoic acid side chain is a common strategy to alter the physicochemical properties of the parent compound. Esterification of the carboxylic acid group, followed by hydrazinolysis, is a two-step process used to generate hydrazide derivatives, which can serve as precursors for further synthesis. nih.govmdpi.com
The process typically begins with the esterification of the propanoic acid. For example, a this compound derivative can be esterified using methanol (B129727) in the presence of a catalytic amount of sulfuric acid under reflux conditions. nih.govmdpi.com The resulting methyl ester can then be converted into the corresponding acid hydrazide. nih.gov This is achieved by reacting the ester with hydrazine (B178648) monohydrate in a suitable solvent like 2-propanol, typically at boiling temperature. nih.govmdpi.commdpi.com The formation of the ester is confirmed by the appearance of new signals in NMR spectra, such as a singlet for the methoxy (B1213986) group protons around 3.54 ppm in ¹H-NMR and a signal for the carbon of the same group at approximately 51.43 ppm in ¹³C-NMR. mdpi.com The subsequent formation of the hydrazide is confirmed by characteristic signals for the CONHNH₂ fragment. mdpi.com These hydrazide derivatives can then be further reacted, for example, through condensation with various aldehydes to produce hydrazones. nih.gov
Deacetylation and Acylation Reactions
Acylation and deacetylation reactions are important tools in the synthesis of this compound derivatives, often used to protect or deprotect amine functionalities. For instance, an acetamido group can be used as a protecting group for an aniline (B41778) nitrogen. The synthesis can start with a precursor like 3-[(4-acetamidophenyl)(carbamothioyl)amino]propanoic acid. nih.gov
Following the construction of the desired thiazole ring, the acetyl group can be removed to yield the free amine. A common method for this deacetylation involves heating the acetylated compound in an aqueous solution of hydrochloric acid. nih.gov The successful deprotection is confirmed by spectral analysis, where the signal corresponding to the amino group protons appears. nih.gov This strategy allows for selective reactions at other parts of the molecule while the amino group is protected.
Introduction of Diverse Substituents at Thiazole Ring Positions (e.g., 4th and 5th positions)
The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring itself and for introducing substituents at the 4th and 5th positions. nih.govresearchgate.netnih.gov This reaction typically involves the condensation of a thioamide or thiourea derivative with an α-halocarbonyl compound. researchgate.net
For the synthesis of the target compound's scaffold, an N-substituted-N-thiocarbamoyl-β-alanine is often used as the thioamide component. nih.govnih.gov Reacting this precursor with different α-haloketones or α-haloaldehydes allows for the direct incorporation of various substituents at the 4- and 5-positions of the thiazole ring. For example, reacting a thioureido propanoic acid with a substituted bromoacetophenone results in a 4-substituted-phenyl derivative. nih.gov Similarly, reaction with chloroacetaldehyde leads to an unsubstituted thiazole ring. nih.gov
Further modifications can be made to the thiazole ring after its formation. As mentioned previously, condensation with aldehydes is a common method to introduce substituents at the 5-position of a 4-thiazolone ring. nih.gov Another example involves the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with 2,3-dichloro-1,4-naphthoquinone, which results in a complex naphthoquinone-fused thiazole system. nih.gov
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical for achieving high yields and selectivity in the synthesis of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent and the base used in the reaction.
Solvent Selection (e.g., Water, Acetic Acid, DMF, Ethanol, Acetone, THF)
The choice of solvent can have a significant impact on the outcome of the synthesis. Studies have explored various solvents for the cyclization reaction to form the thiazole ring. For the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid, solvents such as water, acetic acid, dimethylformamide (DMF), and ethanol have been tested. nih.gov Research indicates that the highest yield for this specific transformation was achieved when the reaction was conducted in water with sodium carbonate as the base. nih.gov In other, similar thiazole syntheses, DMF has been identified as the optimal solvent when used in combination with potassium carbonate as the base, outperforming ethanol, toluene, methanol, and acetic acid. nanobioletters.com Glacial acetic acid is also frequently used as a solvent, particularly for reactions requiring reflux conditions for several hours. mdpi.comresearchgate.net
The table below summarizes the findings on solvent effects from various studies.
| Reactants | Solvent | Base | Observation | Reference |
| N-phenyl-N-thiocarbamoyl-β-alanine + Monochloroacetic acid | Water | Sodium Carbonate | Best yield obtained. | nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine + Monochloroacetic acid | Acetic Acid | Sodium Acetate | Reaction proceeds at 90–100 °C. | nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine + Monochloroacetic acid | DMF | Sodium Acetate | Reaction proceeds at 90–100 °C. | nih.gov |
| N-phenyl-N-thiocarbamoyl-β-alanine + Monochloroacetic acid | Ethanol | Sodium Acetate | Reaction proceeds at boiling temperature. | nih.gov |
| 1-(2,4-difluorophenyl)thiourea + 2-bromo-1-(4-methoxyphenyl)ethanone | DMF | Potassium Carbonate | Best solvent and base combination for this reaction. | nanobioletters.com |
| 1-(2,4-difluorophenyl)thiourea + 2-bromo-1-(4-methoxyphenyl)ethanone | Ethanol, Toluene, Methanol, Acetic Acid | Various | Less efficient than DMF. | nanobioletters.com |
| Substituted thiourea + Chloroacetylated compounds | Glacial Acetic Acid | Potassium Acetate | Used for refluxing for 8 hours. | researchgate.net |
| 3-((4-acetylphenyl)amino)propanoic acid + Potassium thiocyanate | Acetic Acid | - | Used for refluxing for 10 hours. | mdpi.com |
Influence of Catalysts and Bases (e.g., Sodium Carbonate, Sodium Acetate, Triethylamine, Glycine)
The synthesis of this compound and its derivatives often involves cyclization and condensation reactions where the choice of base or catalyst is critical for reaction efficiency and yield. The influence of inorganic and organic bases, as well as bifunctional catalysts, has been investigated in key synthetic steps.
Sodium Carbonate
In the synthesis of thiazole derivatives, sodium carbonate has proven to be a highly effective base. For instance, in the preparation of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid via the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid, a comparative study of different bases was conducted. nih.gov The reaction was tested with sodium carbonate, sodium acetate, and triethylamine in various solvents. nih.gov Research findings indicated that the highest yield was achieved when the reaction was performed in water using sodium carbonate as the base. nih.gov
The syntheses of a series of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids were also successfully carried out in an aqueous sodium carbonate solution. nih.gov This alkaline medium was suitable for the condensation reaction between 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid and various aromatic or heterocyclic aldehydes. nih.gov
| Base | Solvent | Reaction Conditions | Yield Outcome |
|---|---|---|---|
| Sodium Carbonate | Water | Boiling Temperature, 5h | Best Yield |
| Sodium Acetate | Water | Boiling Temperature, 5h | Lower Yield |
| Triethylamine | Water | Boiling Temperature, 5h | Lower Yield |
| Sodium Carbonate | Ethanol | Boiling Temperature, 5h | Lower Yield |
| Sodium Carbonate | Acetic Acid | 90-100 °C, 5h | Lower Yield |
| Sodium Carbonate | DMF | 90-100 °C, 5h | Lower Yield |
Sodium Acetate
Sodium acetate is another base utilized in the synthesis of these compounds. It was one of the bases tested in the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, although it resulted in a lower yield compared to sodium carbonate. nih.gov In a different synthetic route, sodium acetate was used in the preparation of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid from N-phenyl-N-thiocarbamoyl-β-alanine and chloroacetaldehyde. nih.govresearchgate.net In this reaction, which proceeds in a refluxing water solution, a water-soluble amino acid hydrochloride is initially formed. Sodium acetate is then added to the reaction mixture to act as a base to neutralize the hydrochloride salt. nih.govresearchgate.net
Triethylamine
Triethylamine (TEA) is a commonly used organic base in the synthesis of various thiazole derivatives. ijarsct.co.innih.gov Its role was also evaluated in the synthesis of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, where it was found to be less effective than sodium carbonate. nih.gov However, triethylamine is frequently employed as a catalyst or base in the Hantzsch thiazole synthesis and other condensation reactions leading to the formation of the thiazole ring. ijarsct.co.in For example, it is used in reactions involving thioamides and α-haloketones or their equivalents. ijarsct.co.inderpharmachemica.com In the synthesis of 5-arylthiazoles, triethylamine is used in conjunction with phosphorus pentasulfide. pharmaguideline.comorganic-chemistry.org
Glycine
Glycine has been employed as a bifunctional catalyst in the synthesis of derivatives of this compound. nih.gov Specifically, it was used to catalyze the condensation reaction of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid with various aldehydes. nih.govresearchgate.net This reaction, carried out in an aqueous sodium carbonate solution, yielded a series of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids. nih.gov The use of glycine as a bifunctional catalyst is noted to be advantageous in controlling stereochemistry, leading to a single (Z) isomer in some cases. researchgate.net
| Catalyst/Base | Specific Role in Synthesis | Relevant Derivative |
|---|---|---|
| Sodium Carbonate | Optimal base for cyclization, providing the best yield. nih.gov | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid |
| Sodium Acetate | Base for cyclization; used to neutralize hydrochloride salt intermediate. nih.govresearchgate.net | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid |
| Triethylamine | Base for cyclization and general thiazole ring formation. nih.govijarsct.co.in | 3-[(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid |
| Glycine | Bifunctional catalyst for condensation with aldehydes. nih.govresearchgate.net | 3-{5-Substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids |
Structural Characterization and Spectroscopic Analysis of 3 1,3 Thiazol 2 Yl Amino Propanoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, the precise connectivity and stereochemistry of a compound can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy is instrumental in identifying the number and types of protons in a molecule and their neighboring environments. For derivatives of 3-[(1,3-thiazol-2-yl)amino]propanoic acid, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the thiazole (B1198619) ring, the propanoic acid chain, and any substituents on the aromatic rings.
For instance, in the ¹H NMR spectrum of 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid , two triplets are observed at approximately 2.62 and 4.11 ppm, which are assigned to the protons of the -CH₂CO and NCH₂- groups of the propanoic acid moiety, respectively. nih.gov The protons of the thiazole ring typically appear as two doublets at around 6.71 and 7.18 ppm. nih.gov The aromatic protons of the phenyl group are observed in the range of 7.31–7.50 ppm, and a broad singlet for the carboxylic acid proton can be detected at approximately 12.30 ppm. nih.gov
Similarly, for 3-{5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid , the methylene (B1212753) protons of the propanoic acid chain appear as triplets at 2.57 ppm (-CH₂CO) and 4.26 ppm (-NCH₂). The aromatic and methine (=CH) proton signals are observed in the range of 7.32 to 7.63 ppm. nih.gov
Interactive Data Table: ¹H NMR Spectral Data for this compound Derivatives
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | -CH₂CO | 2.62 | Triplet |
| -NCH₂ | 4.11 | Triplet | |
| Thiazole-H | 6.71, 7.18 | Doublet | |
| Phenyl-H | 7.31-7.50 | Multiplet | |
| -COOH | 12.30 | Broad Singlet | |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | -CH₃ | 2.60 | Singlet |
| -CH₂CO | 2.73 | Triplet | |
| -NCH₂ | 4.30 | Triplet | |
| Aromatic-H, Thiazole-H | 7.66-8.27 | Multiplet | |
| -COOH | 12.38 | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, allowing for the confirmation of the number of carbon atoms and their chemical environment.
In the ¹³C NMR spectrum of 3-{5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid , the signals for the methylene carbons of the propanoic acid chain (-CH₂CO and NCH₂) are observed at approximately 34.57 and 51.44 ppm, respectively. nih.gov The carbon signals for the aromatic rings and the methine group (=CH) appear in the range of 111.96–140.42 ppm. nih.gov The signals for the thiazole carbon attached to sulfur (C-S), the imine carbon (C=N), and the carbonyl and carboxyl carbons are found at approximately 133.34, 171.94, 175.79, and 179.19 ppm, respectively. nih.gov
Interactive Data Table: ¹³C NMR Spectral Data for a Representative Derivative
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| 3-{5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | -CH₂CO | 34.57 |
| -NCH₂ | 51.44 | |
| Aromatic-C, =CH | 111.96-140.42 | |
| C-S (Thiazole) | 133.34 | |
| C=N (Thiazole) | 171.94 | |
| C=O (Thiazolone) | 175.79 | |
| -COOH | 179.19 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for the identification of functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.
For this compound derivatives, the IR spectrum provides key information. For example, in 3-[(4-Acetylphenyl)[4-(4-nitrophenyl)thiazol-2-yl]amino}propanoic acid , characteristic absorption bands are observed for the nitro group (NO₂) at 1318 and 1499 cm⁻¹, two carbonyl groups (C=O) at 1671 and 1699 cm⁻¹, and the carboxylic acid O-H group at 3047 cm⁻¹. mdpi.com The C=N absorption band of the thiazole ring is typically observed around 1540 cm⁻¹. nih.gov
Interactive Data Table: Key IR Absorption Bands for a Representative Derivative
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 3-[(4-Acetylphenyl)[4-(4-nitrophenyl)thiazol-2-yl]amino}propanoic acid | NO₂ | 1318, 1499 |
| C=O (acetyl and carboxyl) | 1671, 1699 | |
| O-H (carboxylic acid) | 3047 | |
| 3-{5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acid | C=N (thiazole) | 1540 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or five decimal places), the elemental composition can be deduced.
For a compound like 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid , the molecular formula is C₁₂H₁₂N₂O₂S. The theoretical exact mass for the neutral molecule [M] would be calculated based on the most abundant isotopes of each element. The protonated molecule [M+H]⁺ would be observed in positive-ion mode ESI-HRMS.
Similarly, for 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid with the molecular formula C₂₀H₁₈N₂O₃S, HRMS would be used to confirm this composition by comparing the experimentally measured m/z value with the theoretically calculated exact mass.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and the correctness of the assigned molecular formula.
For instance, the elemental analysis of 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid (C₂₀H₁₈N₂O₃S) yielded the following results: Found: C, 65.38%; H, 5.19%; N, 7.41%. These values are in good agreement with the calculated percentages: C, 65.56%; H, 4.95%; N, 7.65%. mdpi.com
Interactive Data Table: Elemental Analysis Data for a Representative Derivative
| Compound | Molecular Formula | Analysis | %C | %H | %N |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | C₂₀H₁₈N₂O₃S | Calculated | 65.56 | 4.95 | 7.65 |
| Found | 65.38 | 5.19 | 7.41 |
Conformational Preferences and Isomeric Considerations (e.g., E/Z isomerism)
The biological activity and physical properties of a molecule can be significantly influenced by its three-dimensional structure, including conformational preferences and the presence of isomers. For derivatives of this compound, several isomeric and conformational aspects are noteworthy.
Restricted rotation around the C-N bond connecting the amino group to the thiazole ring can lead to conformational isomers. In N,N-disubstituted 2-aminothiazoles, the barrier to rotation of the amine group can be determined by NMR spectroscopy. For some N-methyl-N-phenyl derivatives, there is a marked preference for one orientation, where the phenyl group is directed towards the sulfur atom of the thiazole ring. This preference is driven by mesomeric interactions between the functional groups.
Furthermore, if the propanoic acid chain or substituents on the thiazole ring introduce a double bond, the possibility of E/Z isomerism arises. E/Z isomerism, also known as geometric isomerism, occurs due to restricted rotation around a double bond. The configuration is assigned based on the Cahn-Ingold-Prelog priority rules for the substituents on each carbon of the double bond. If the highest priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite). The presence of specific E or Z isomers can be confirmed by techniques such as Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography.
Structure Activity Relationship Sar Studies of 3 1,3 Thiazol 2 Yl Amino Propanoic Acid Derivatives
Elucidation of Structural Modulations Impacting Biological Efficacy (Non-Clinical)
Systematic structural modifications of the 3-[(1,3-thiazol-2-yl)amino]propanoic acid core have demonstrated a clear dependence of biological activity on the nature and position of various substituents. mdpi.com The basic scaffold consists of a thiazole (B1198619) ring, a propanoic acid moiety, and a linking amino group, often with a phenyl substituent. Modifications at each of these sites have been shown to significantly alter the biological profile of the resulting compounds.
Initial studies focused on the synthesis of N,N-disubstituted β-amino acids with thiazole and other aromatic or heterocyclic substituents. nih.govlsmu.lt These efforts established that even minor changes to the core structure could lead to notable differences in activity. For instance, the modification of the carboxy group of the propanoic acid moiety was found to decrease antimicrobial activity, suggesting the importance of this functional group for this specific biological effect. nih.gov In contrast, for antiproliferative activity against cancer cell lines, the introduction of certain functionalities, such as an oxime group, was found to be highly beneficial. mdpi.com
The versatility of the thiazole scaffold allows for the introduction of a wide array of functional groups, leading to derivatives with tailored biological properties. globalresearchonline.net These non-clinical studies underscore the importance of a systematic approach to structural modulation to identify key pharmacophoric features and optimize biological efficacy.
Analysis of Substituent Effects on the Thiazole Ring (e.g., Electron-Withdrawing/Donating Groups)
Substituents on the thiazole ring play a pivotal role in modulating the biological activity of this compound derivatives. The electronic properties of these substituents, whether electron-withdrawing or electron-donating, can significantly influence the compound's interaction with biological targets.
For instance, in studies on antimicrobial activity, the introduction of a phenyl substituent at the 4-position of the thiazole ring resulted in the highest antibacterial activity among a series of tested compounds. nih.gov Further exploration of substituents at this position showed that aromatic groups with electron-withdrawing groups like -NO2, -F, and -Cl did not enhance the inhibitory effect. researchgate.net In another study focusing on antioxidant activity, compounds bearing a 4-fluorophenyl or a simple 4-phenyl substituent on the thiazole ring exhibited high radical-scavenging ability. nih.govktu.edu Conversely, derivatives with 4-cianophenyl, 4-chlorophenyl, and 4-trifluoromethylphenyl substituents showed the highest ferric ion reducing power, indicating that electron-withdrawing groups can be beneficial for certain types of antioxidant activity. nih.gov
Role of Substituents on the Phenyl and Propanoic Acid Moieties
Modifications to the phenyl and propanoic acid moieties of the this compound scaffold have been shown to be critical for determining biological activity.
On the phenyl ring, which is typically attached to the amino group, the introduction of substituents has been explored to enhance antiproliferative activity. In a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the acetyl group served as a handle for further modifications. mdpi.com The presence of this group and its subsequent conversion to other functionalities, such as an oxime, were found to be key determinants of cytotoxic activity against lung cancer cells. mdpi.comnih.gov
The propanoic acid moiety is another critical site for modification. SAR studies have revealed that the free carboxyl group is often essential for activity. For example, esterification of the carboxyl group in certain antiproliferative derivatives led to a significant reduction in activity, highlighting the importance of the acidic proton or the carboxylate's ability to form hydrogen bonds. nih.gov Conversely, converting the carboxylic acid to a carbohydrazide (B1668358) maintained significant antiproliferative effects. mdpi.com In the context of antimicrobial activity, attempts to increase efficacy by replacing the carboxy group with hydrazone and hydrazide derivatives resulted in decreased activity, suggesting that for this particular biological endpoint, the unmodified carboxylic acid is preferred. nih.govresearchgate.net
These results underscore the importance of the substituents on both the phenyl and propanoic acid parts of the molecule, with the optimal group being highly dependent on the desired therapeutic effect.
Influence of Specific Functional Groups (e.g., Hydroxyimino, Naphthoquinone, Furan (B31954), Bromothiophene)
The introduction of specific, often bulky or functionally complex, groups can impart significant and sometimes dramatic changes in the biological activity of this compound derivatives.
Hydroxyimino Group: The incorporation of a hydroxyimino (-C=NOH) or oxime moiety has been identified as a particularly effective strategy for enhancing antiproliferative activity. mdpi.comnih.gov In a study of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, compounds bearing a hydroxyimino group exhibited the most potent cytotoxicity against A549 lung cancer cells, with IC50 values in the low micromolar range, surpassing the efficacy of the standard chemotherapeutic agent cisplatin. mdpi.com This suggests that the oxime functionality plays a critical role, possibly through its electron-withdrawing properties or its ability to form key hydrogen bonding interactions with cellular targets. nih.gov
Naphthoquinone Moiety: The fusion of a naphthoquinone ring system to the thiazole core has been shown to confer potent antibacterial activity. nih.gov Specifically, 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid exhibited the highest antibacterial activity among a series of synthesized compounds. nih.govresearchgate.net Naphthoquinones are known to be biologically active, often through mechanisms involving redox cycling and the generation of reactive oxygen species, or by acting as Michael acceptors. nih.gov
Furan and Bromothiophene Groups: The introduction of heterocyclic rings such as furan and bromothiophene at the 5-position of a 4-oxo-4,5-dihydro-1,3-thiazol-2-yl ring system also resulted in promising antibacterial activity. nih.govresearchgate.net Specifically, 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid and 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid were identified as having notable antibacterial effects. nih.gov This indicates that these heterocyclic moieties contribute favorably to the antimicrobial profile of the parent compound.
The following table summarizes the influence of these specific functional groups on biological activity:
| Functional Group | Position of Modification | Observed Biological Activity | Reference Compound Example |
| Hydroxyimino | Phenyl moiety | Potent antiproliferative | 3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acids |
| Naphthoquinone | Fused to thiazole ring | High antibacterial | 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid |
| Furan | 5-position of dihydrothiazolone | Promising antibacterial | 3-(N-(5-((furan-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid |
| Bromothiophene | 5-position of dihydrothiazolone | Promising antibacterial | 3-(N-(5-((5-bromothiophen-2-yl)methylene)-4,5-dihydro-4-oxothiazol-2-yl)-N-phenylamino)propanoic acid |
Systematic Modification and Evaluation in Standardized Assays
The development of potent this compound derivatives relies on a systematic approach to chemical synthesis and biological evaluation. This involves the methodical alteration of the lead structure and the subsequent assessment of the resulting analogues in standardized in vitro and in vivo assays.
The synthesis of these compounds often employs established methods like the Hantzsch thiazole synthesis, which allows for the condensation of α-haloketones or aldehydes with thioamides or thiourea (B124793). nih.govresearchgate.net This synthetic flexibility enables the introduction of a wide variety of substituents on the thiazole ring. Further reactions, such as esterification, oximation, and condensation reactions, are used to modify other parts of the molecule, such as the propanoic acid and phenyl moieties. mdpi.com
Once synthesized, the compounds are subjected to a battery of standardized assays to determine their biological activity. For antimicrobial evaluation, this typically involves determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi. researchgate.net For antiproliferative studies, the cytotoxic effects of the compounds are often assessed against various cancer cell lines using assays like the MTT assay to determine the IC50 values. mdpi.comnih.gov Further mechanistic studies, such as enzyme inhibition assays or molecular docking, may be employed to identify the molecular targets of the most active compounds. mdpi.comnih.gov
This iterative process of design, synthesis, and evaluation is fundamental to understanding the SAR of this class of compounds and for the rational design of more potent and selective therapeutic agents.
Positional Isomerism and Its Correlation with Activity Profiles
While dedicated studies on the systematic evaluation of positional isomers of this compound derivatives are not extensively detailed in the available literature, the existing data allows for some inferences regarding the influence of substituent positioning on biological activity.
The substitution pattern on the thiazole ring is a key determinant of activity. The majority of active compounds reported feature substitution at the 4- and/or 5-positions of the thiazole ring. For example, a phenyl group at the 4-position of the thiazole ring was found to be beneficial for antibacterial activity. nih.gov In other series, modifications at the 5-position of a related 4-oxo-4,5-dihydro-1,3-thiazol-2-yl scaffold with groups like furan and bromothiophene also yielded active antibacterial agents. nih.gov This suggests that both the 4- and 5-positions are tolerant to substitution and that the nature of the substituent at these positions is a critical factor.
On the phenyl ring attached to the amino group, substitution is typically seen at the para-position. For instance, in the series of antiproliferative compounds, an acetyl group at the 4-position of the phenyl ring served as the key point for modification. mdpi.com The consistent use of para-substitution in active compounds suggests that this position is optimal for interacting with the biological target, or that it provides a favorable vector for the attachment of additional functional groups.
Computational and Theoretical Investigations of 3 1,3 Thiazol 2 Yl Amino Propanoic Acid and Analogues
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, vibrational frequencies, and electronic characteristics, with a favorable balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org
Molecular Geometry Optimization and Vibrational Spectra Prediction
The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). materialsciencejournal.org This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For thiazole (B1198619) derivatives, DFT calculations have been shown to predict geometric parameters like bond lengths and angles that are in good agreement with experimental data obtained from methods like X-ray diffraction. researchgate.netnih.gov
Once the geometry is optimized, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the infrared (IR) and Raman spectral bands. nih.govmdpi.com Comparing the computed spectrum with experimental data helps to confirm the molecular structure and allows for a detailed assignment of vibrational modes to specific functional groups within the molecule. nih.goviu.edu.sa For instance, characteristic vibrations for 3-[(1,3-Thiazol-2-yl)amino]propanoic acid would include C=O stretching of the carboxylic acid, N-H bending of the amino group, and various C-S and C=N vibrations within the thiazole ring.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative DFT Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length (Å) | C=O | 1.21 Å |
| C-O | 1.35 Å | |
| N-H | 1.01 Å | |
| C-S (Thiazole) | 1.75 Å | |
| C=N (Thiazole) | 1.31 Å | |
| Bond Angle (°) | O=C-O | 124.5° |
| C-N-H | 118.0° | |
| C-S-C (Thiazole) | 89.5° |
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO, LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. pearson.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. materialsciencejournal.orgwikipedia.org Conversely, a small gap suggests the molecule is more reactive. wikipedia.org For thiazole-containing compounds, the distribution of these orbitals is often spread across the π-conjugated system, influencing their charge transfer characteristics. materialsciencejournal.org
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative DFT Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. researchgate.net The MEP map uses a color scale to denote different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the thiazole ring, identifying them as sites for electrophilic interaction. Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogen on the amino linker. researchgate.net
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net Organic molecules with extended π-electron systems, particularly those with donor and acceptor groups, can exhibit significant NLO responses. researchgate.netajchem-a.com DFT calculations are employed to predict NLO properties by computing parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). ajchem-a.comresearchgate.net A large hyperpolarizability value indicates a strong NLO response. Theoretical studies on similar carboxylic acid derivatives and conjugated systems suggest that the presence of the electron-rich thiazole ring linked to the propanoic acid moiety could result in notable NLO properties. researchgate.netresearchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand binding mechanisms and to screen for potential therapeutic agents.
Prediction of Ligand-Receptor Binding Interactions and Binding Sites
Docking simulations can identify the specific binding site on a protein and characterize the intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex.
SIRT2 and EGFR: Analogues of this compound have been investigated as potential anticancer agents targeting Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR). mdpi.com Molecular docking studies of a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives showed that these compounds could interact with conserved amino acid residues in the binding pockets of both human SIRT2 and EGFR. mdpi.com Thiazole-based compounds have been identified as promising scaffolds for SIRT2 inhibitors, with docking studies highlighting key π-π stacking interactions with phenylalanine residues in the active site. nih.govmdpi.com Similarly, thiazole derivatives have been explored as EGFR kinase inhibitors. researchgate.net
Human Peroxiredoxin 2 Oxidized: Peroxiredoxins (Prxs) are antioxidant enzymes that play a key role in redox signaling by reducing peroxides. nih.gov The catalytic mechanism involves the oxidation of a highly reactive peroxidatic cysteine residue. nih.gov This oxidized cysteine can then form disulfide bonds with target proteins in a process known as the redox relay mechanism. nih.gov While specific docking studies of this compound with Human Peroxiredoxin 2 are not widely reported, this protein represents a potential target. A docking study could investigate whether the compound can bind near the active site cysteine residues, potentially modulating the enzyme's activity or its interaction with other proteins.
Escherichia coli receptors: Thiazole-containing compounds are known to exhibit antimicrobial properties. smolecule.comnih.gov To understand the mechanism of action against bacteria like Escherichia coli, molecular docking can be used to screen the compound against various essential bacterial enzymes or proteins. Potential targets could include enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways. By identifying the most likely protein targets and predicting the binding affinity and interactions, these computational studies can guide the development of new antibacterial agents.
Table 3: Predicted Binding Interactions for a Thiazole-Propanoic Acid Analogue (Illustrative Docking Data)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| SIRT2 | -8.5 | Phe119, Phe234 | π-π Stacking |
| Asp95 | Hydrogen Bond | ||
| EGFR | -9.2 | Leu718, Val726 | Hydrophobic |
| Met793 | Hydrogen Bond |
Analysis of Key Interacting Amino Acid Residues and Binding Energies
Computational docking simulations are instrumental in elucidating the potential binding modes and affinities of ligands within the active sites of biological targets. For analogues of this compound, these studies have provided significant insights into the specific amino acid residues that are crucial for molecular recognition and the energetics of these interactions.
Similarly, docking studies on thiazolyl derivatives of mycophenolic acid as potential lipoxygenase (LOX) inhibitors have identified key amino acid interactions. For example, π-π interactions have been observed between the benzothiazolyl moiety of a ligand and phenylalanine residues, such as Phe555 and Phe619, as well as between the furanone ring and Phe177. mdpi.com The calculated free binding energies for these interactions provide a quantitative measure of the binding affinity, with more negative values indicating a more favorable interaction. mdpi.com
Another computational study on 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, an analogue, identified interactions with several amino acid residues within the lysosomal protective protein, including Ser150, His429, Tyr247, Pro301, Cys60, and Cys334. mdpi.com The interactions involved the carboxyl group forming a charge interaction with His429, while the thiazole ring engaged in pi-alkyl interactions with Pro301, Cys60, and Cys334. mdpi.com
The following interactive table summarizes the binding energies and key interacting amino acid residues for a series of thiazolidine-2,4-dione analogues with the PPARγ protein, illustrating the type of data generated from such computational analyses. researchgate.net
| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Analog 3a | -8.21 | Tyr473, His449, Ser289 | Hydrogen Bond, Pi-Pi Stacking |
| Analog 3b | -7.98 | His323, Tyr473, Ser289 | Hydrogen Bond, Hydrophobic |
| Analog 3c | -8.54 | His449, Ser289, Tyr473 | Hydrogen Bond, Pi-Pi Stacking |
| Analog 3d | -7.65 | His323, Tyr473, His449 | Hydrogen Bond, Hydrophobic |
| Analog 3e | -8.33 | Ser289, His449, Tyr473 | Hydrogen Bond, Pi-Pi Stacking |
In Silico Approaches for Predictive Activity Modeling
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of novel compounds and for understanding the molecular features that govern their efficacy. For thiazole derivatives, numerous 2D and 3D-QSAR studies have been conducted to develop predictive models for various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
These models establish a mathematical relationship between the chemical structures of a series of compounds and their experimentally determined biological activities. The chemical structures are represented by molecular descriptors, which can be topological, electronic, geometric, or physicochemical in nature. imist.ma
For example, a 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase (5-LOX) inhibitors utilized multiple linear regression (MLR) to build a predictive model. laccei.org The resulting model showed a good correlation coefficient, indicating its ability to predict the inhibitory activity of new thiazole compounds. laccei.org The mathematical formula derived from such a study can be represented as:
pIC50 = β0 + β1D1 + β2D2 + ... + βn*Dn
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, β values are the regression coefficients, and D values are the molecular descriptors.
Another QSAR study on thiazole derivatives as PIN1 inhibitors also demonstrated the utility of this approach. imist.ma This study employed both MLR and artificial neural networks (ANN) to develop predictive models, with the ANN model showing superior performance. imist.ma The statistical quality of these models is typically assessed using parameters such as the correlation coefficient (R²), the cross-validation coefficient (R²cv or q²), and the external predictive power (R²test). imist.maresearchgate.net
The following interactive table summarizes the statistical validation parameters from several QSAR studies on thiazole derivatives, showcasing the predictive power of these in silico models.
| QSAR Model | Biological Activity | R² | q² (R²cv) | R²test | Reference |
|---|---|---|---|---|---|
| 2D-QSAR (MLR) | 5-Lipoxygenase Inhibition | 0.626 | - | 0.621 | laccei.org |
| 2D-QSAR (MLR) | PIN1 Inhibition | 0.76 | 0.63 | 0.78 | imist.maresearchgate.net |
| 2D-QSAR (ANN) | PIN1 Inhibition | 0.98 | 0.99 | 0.98 | imist.maresearchgate.net |
| 2D-QSAR | Antimicrobial (G+) | 0.9521 | 0.8619 | - | researchgate.net |
| 3D-QSAR | Antimicrobial (G+) | - | 0.8283 | 0.4868 | researchgate.net |
Beyond QSAR, other in silico approaches such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are crucial in the early stages of drug discovery. nih.govtandfonline.com For thiazole derivatives, these predictive models can assess drug-likeness based on criteria such as Lipinski's rule of five and predict pharmacokinetic and toxicological properties, helping to prioritize compounds with favorable profiles for further development. nih.govtandfonline.comnih.gov
Non Clinical Biological Activity and Mechanistic Insights of 3 1,3 Thiazol 2 Yl Amino Propanoic Acid Derivatives
Antiproliferative and Cytotoxic Activity in Cellular Models
Identification of Potential Molecular Targets (e.g., SIRT2, EGFR) and Related Signaling Pathways
Derivatives of 3-[(1,3-thiazol-2-yl)amino]propanoic acid have been investigated for their potential to interact with various molecular targets, playing roles in cancer and other diseases. Notably, the thiazole (B1198619) nucleus is a key component in compounds designed to target enzymes like sirtuins and receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR).
Sirtuin 2 (SIRT2) , a class III histone deacetylase, has been identified as a potential target for thiazole-containing compounds. Certain thiazole derivatives have shown inhibitory activity against SIRT2, which is considered a therapeutic target in oncology. The mechanism of action for such inhibitors often involves the thiazole ring interacting with the enzyme's active site.
Epidermal Growth Factor Receptor (EGFR) is another significant molecular target for which thiazole-based derivatives have been developed. The thiazole scaffold can be incorporated into molecules that act as EGFR inhibitors, which are crucial in cancer therapy. These derivatives are often designed to compete with ATP at the kinase domain of the receptor, thereby inhibiting its signaling pathway. Research has shown that certain novel thiazole derivatives exhibit significant anticancer activity, which is often linked to their ability to inhibit EGFR.
Anti-inflammatory Activity (Preclinical Context)
The anti-inflammatory potential of this compound derivatives has been explored through various preclinical studies. This activity is often attributed to the modulation of key inflammatory enzymes and pathways.
Modulation of Inflammatory Pathways and Enzymes (e.g., Lipoxygenase (LOX), Cyclooxygenase (COX))
Research has demonstrated that thiazole derivatives can exhibit significant anti-inflammatory effects by inhibiting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The inhibition of these enzymes reduces the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.
A series of 2-amino-1,3-thiazole derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. Some of these compounds have shown notable inhibitory effects on COX enzymes, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). The structure-activity relationship studies often reveal that the nature and position of substituents on the thiazole ring play a crucial role in determining the inhibitory potency and selectivity.
Impact on Cytokine and Chemokine Production
While the direct impact of this compound derivatives on specific cytokine and chemokine production is not extensively detailed in the provided search results, their inhibitory action on inflammatory enzymes like COX and LOX suggests a downstream effect on cytokine signaling. Prostaglandins, the product of COX enzymes, are known to modulate the production of various cytokines. Therefore, by inhibiting COX, these derivatives could indirectly influence the levels of pro-inflammatory cytokines.
Other Investigated Non-Clinical Biological Activities
Beyond their effects on specific molecular targets and inflammatory pathways, derivatives of this compound have been investigated for other potential therapeutic properties.
Antiviral Properties
The thiazole nucleus is a common scaffold in various biologically active compounds, including those with antiviral properties. Research into novel thiazole derivatives has indicated their potential as antiviral agents. These compounds are often evaluated for their ability to inhibit viral replication or entry into host cells. The broad-spectrum antiviral activity of some thiazole derivatives makes them interesting candidates for further investigation against various viral pathogens.
Antioxidant Potential (e.g., Ferric Ion Reducing Antioxidant Power)
Several studies have highlighted the antioxidant potential of thiazole derivatives. The antioxidant activity is often assessed using various in vitro assays, including the Ferric Ion Reducing Antioxidant Power (FRAP) assay, which measures the ability of a compound to reduce ferric iron. Thiazole-containing compounds have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases. The antioxidant capacity is generally attributed to the electron-donating ability of the thiazole ring and its substituents.
The table below summarizes the investigated biological activities of this compound derivatives based on the available research.
| Biological Activity | Molecular Target/Pathway | Key Findings |
| Anticancer | SIRT2, EGFR | Thiazole derivatives have shown inhibitory activity against SIRT2 and EGFR, suggesting potential as anticancer agents. |
| Anti-inflammatory | COX-1, COX-2, LOX | Derivatives exhibit anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade. |
| Antiviral | Viral Replication/Entry | The thiazole scaffold is present in compounds with demonstrated antiviral properties. |
| Antioxidant | Free Radical Scavenging | Thiazole derivatives have shown the ability to reduce oxidative stress, as measured by assays like FRAP. |
Plant Growth Promotion Effects (e.g., Rapeseed Growth and Seed Yield)
Research into the derivatives of this compound has revealed significant potential in agricultural applications, specifically as plant growth promoters. Studies have focused on the effects of these compounds on the growth and yield of important crops like rapeseed (Brassica napus).
One particular derivative, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, has been the subject of detailed investigation to determine its influence on rapeseed seed yield and biochemical composition. nih.gov In these studies, rapeseed seedlings were treated by spraying with solutions of the compound at various concentrations. nih.gov
The application of this thiazole derivative led to a marked increase in the seed yield of rapeseed. nih.gov When treated with concentrations ranging from 25 mg/L to 150 mg/L, the seed yield was observed to be 19% to 40% higher than that of the untreated control group. nih.gov The most significant increase in seed yield was achieved at a concentration of 150 mg/L, resulting in a yield of 2.44 t/ha compared to 1.74 t/ha in the control group. nih.gov
Table 1: Effect of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid on Rapeseed Seed Yield
| Concentration (mg/L) | Yield (t/ha) | Increase vs. Control (%) |
|---|---|---|
| 0 (Control) | 1.74 ± 0.11 | - |
| 25 | 2.07 ± 0.23 | 19.0% |
| 50 | 2.21 ± 0.08 | 27.0% |
| 75 | 2.11 ± 0.28 | 21.3% |
| 100 | 2.20 ± 0.08 | 26.4% |
| 125 | 2.41 ± 0.11 | 38.5% |
| 150 | 2.44 ± 0.20 | 40.2% |
In addition to enhancing seed yield, the compound also positively influenced the biochemical content of the rapeseed seeds, notably the oil and protein content. nih.gov The application of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid increased both of these key parameters. The highest oil content of 334 kg/t was recorded at a treatment concentration of 75 mg/L. nih.gov
The protein content in the seeds also saw a substantial increase. nih.gov Across the different concentrations tested, the protein content varied, but a concentration of 75 mg/L resulted in a protein content of 31.2 mg/100g, which was double that of the control sample. nih.gov
Table 2: Effect of 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid on Rapeseed Oil and Protein Content
| Concentration (mg/L) | Oil Content (kg/t) | Protein Content (mg/100g) |
|---|---|---|
| 0 (Control) | 239.8 ± 12.3 | 15.9 ± 0.4 |
| 25 | 271.6 ± 11.8 | 20.3 ± 0.5 |
| 50 | 301.1 ± 13.5 | 25.4 ± 0.3 |
| 75 | 334.0 ± 14.1 | 31.2 ± 0.4 |
| 100 | 310.2 ± 12.9 | 28.5 ± 0.5 |
| 125 | 288.7 ± 11.5 | 24.1 ± 0.4 |
| 150 | 285.5 ± 12.8 | 22.7 ± 0.3 |
Further analysis of the fatty acid composition in the rapeseed oil showed that the treatment did not significantly alter the levels of saturated fatty acids like palmitic and stearic acid compared to the control. nih.gov There was a minor, insignificant variation in the oleic acid content, with the highest level (61.51%) being observed in seeds from plants treated with a 50 mg/L solution. nih.gov These findings underscore the potential of specific this compound derivatives as valuable agents for improving agricultural productivity, particularly in oilseed crops. nih.gov
Role of 3 1,3 Thiazol 2 Yl Amino Propanoic Acid As a Chemical Scaffold in Drug Discovery and Development
Versatility as a Building Block in Complex Organic Synthesis
The 3-[(1,3-thiazol-2-yl)amino]propanoic acid scaffold is a highly versatile building block owing to its multiple reactive sites: the secondary amino group, the carboxylic acid function, and the thiazole (B1198619) ring itself. These functional groups allow for a wide array of chemical modifications, enabling the construction of complex and diverse molecular architectures.
The synthesis of the core scaffold often begins with N-substituted-N-thiocarbamoyl-β-alanines, which can be cyclized using methods like the Hantzsch synthesis. For instance, reacting N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde (B151913) in a refluxing aqueous solution yields 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid. nih.gov This foundational structure serves as a platform for extensive derivatization.
Key reaction handles on the scaffold include:
The Carboxylic Acid Group: This functional group is readily converted into esters, amides, and hydrazides. For example, esterification of the carboxylic acid can be followed by hydrazinolysis to produce the corresponding hydrazide, which can then be used to synthesize hydrazones and other derivatives. mdpi.com
The Secondary Amino Group: The nitrogen atom can be a site for further substitution, although its reactivity is influenced by the electron-withdrawing nature of the thiazole ring.
The Thiazole Ring: The C4 and C5 positions of the thiazole ring are susceptible to electrophilic substitution, allowing for the introduction of various substituents to modulate the electronic and steric properties of the molecule. This is a common strategy to explore structure-activity relationships (SAR). lmaleidykla.lt
An example of its use in building more complex systems is the synthesis of 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid. This fused heterocyclic system is created by reacting N-phenyl-N-thiocarbamoyl-β-alanine with 2,3-dichloro-1,4-naphthoquinone, demonstrating how the initial building block can be elaborated into a polycyclic structure. nih.gov
Development of Novel Heterocyclic Systems Incorporating the Thiazole-Propanoic Acid Moiety
The inherent reactivity of the this compound scaffold has been exploited to create a variety of novel and complex heterocyclic systems. These modifications are often aimed at enhancing biological activity by introducing new pharmacophoric elements or by rigidifying the structure to improve target binding.
A significant area of development has been in the synthesis of derivatives with potent antiproliferative activity. Starting from 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, researchers have synthesized a series of oxime and carbohydrazide (B1668358) derivatives. mdpi.com The introduction of a hydroxyimino (-C=NOH) group, in particular, was found to dramatically enhance cytotoxicity against lung cancer cell lines. mdpi.com
Examples of developed novel systems include:
Oxime Derivatives: The condensation of the acetyl group on the phenyl ring with hydroxylamine (B1172632) leads to the formation of oximes. These derivatives, such as 3-{[4-(1-hydroxyiminoethyl)phenyl][4-(4-chlorophenyl)thiazol-2-yl]amino}propanoic acid, have shown potent, low-micromolar activity against both drug-sensitive and drug-resistant lung cancer cells. mdpi.com
Carbohydrazides: Following conversion of the propanoic acid moiety to its corresponding hydrazide, reaction with various aldehydes and ketones can yield a library of carbohydrazide derivatives. This approach introduces significant structural diversity at the terminus of the propanoic acid side chain. mdpi.com
Fused Thiazole Systems: As mentioned previously, the scaffold can be used to build fused systems like naphtho[2,3-d]thiazoles. nih.gov Other multi-component reactions can lead to the formation of pyran and pyrimidine (B1678525) rings fused or appended to the core structure, creating complex polyheterocyclic compounds. mdpi.com
These examples underscore the utility of the core scaffold in generating novel chemical entities with distinct structural features and biological profiles.
Exploration of Derivatives for Enhanced Potency and Selectivity for Academic Research Targets
Derivatives of this compound have been systematically explored to enhance their potency and selectivity against specific biological targets, primarily in the context of academic cancer research. The goal of these explorations is to establish clear structure-activity relationships (SAR) that can guide future drug design.
A notable study focused on developing inhibitors for oncogenic targets like human sirtuin 2 (SIRT2) and the epidermal growth factor receptor (EGFR). mdpi.com By synthesizing a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, researchers were able to identify compounds with significantly improved antiproliferative activity compared to the standard chemotherapeutic agent, cisplatin. mdpi.com
Key SAR findings from this research include:
Importance of the Oxime Moiety: The conversion of a 4-acetylphenyl substituent to an oxime was the most effective modification for enhancing potency. Compound 22 (see table below), an oxime derivative, exhibited an IC50 value of 2.47 µM against the A549 lung cancer cell line, surpassing the efficacy of cisplatin. mdpi.com
Role of the Propanoic Acid Chain: The presence of the free carboxylic acid was generally favorable for activity. Conversion to methyl esters or hydrazides sometimes altered the potency, indicating that this part of the molecule is involved in target interactions or influences physicochemical properties like cell permeability. mdpi.com
Substitution on the 4-Phenylthiazole Moiety: Halogen substitutions (e.g., chloro, bromo) on the phenyl ring at the 4-position of the thiazole were well-tolerated and often led to potent compounds.
The table below summarizes the antiproliferative activity of selected derivatives against the A549 human lung carcinoma cell line.
| Compound ID | R Group on Propanoic Acid | R' Group on Acetylphenyl | IC50 (µM) on A549 Cells |
| Cisplatin | N/A | N/A | 7.91 |
| 21 | -OH | =NOH | 5.42 |
| 22 | -OH | =NOH (with 4-Cl on phenyl) | 2.47 |
| 25 | -NHNH2 | =NOH | 4.89 |
| 26 | -NHNH2 | =NOH (with 4-Cl on phenyl) | 3.51 |
Data sourced from Mickevičius et al., Pharmaceuticals, 2024. mdpi.com
Beyond cancer, other derivatives have been investigated for different applications. For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to act as a plant growth promoter, significantly increasing the seed yield and oil content of rapeseed. nih.gov Some synthesized compounds also exhibited modest antimicrobial activity. nih.gov This suggests that the scaffold is amenable to modification for a range of biological applications beyond oncology.
Comparative Analysis with Other Thiazole-Containing Scaffolds in Bioactive Compounds
The this compound scaffold belongs to the broader class of 2-aminothiazoles, which are recognized as a "privileged" scaffold in drug discovery. nih.gov The unique feature of the title compound is the N-propanoic acid substituent, which distinguishes it from many other bioactive thiazole derivatives where the 2-amino group is often acylated or part of a larger, more rigid structure.
When comparing this scaffold to other thiazole-containing structures, several key differences emerge:
Flexibility: The propanoic acid side chain provides significant conformational flexibility. This can be an advantage, allowing the molecule to adapt to the binding pockets of various biological targets. However, it can also be a disadvantage, as the entropic cost of binding can be higher compared to more rigid analogues.
Hydrogen Bonding Potential: The secondary amine and the carboxylic acid group provide both hydrogen bond donor and acceptor sites, which are crucial for molecular recognition. This contrasts with scaffolds like 2-(acylamino)thiazoles where the amine is part of an amide bond, altering its hydrogen bonding capacity.
Physicochemical Properties: The carboxylic acid moiety imparts acidic properties and increases polarity, which affects solubility, cell permeability, and pharmacokinetic profile. In contrast, simple 2-amino-4-arylthiazoles are more basic and generally more lipophilic. The propanoic acid group can serve as a handle for prodrug strategies to improve bioavailability.
However, the incorporation of an amino acid moiety can be highly beneficial. A study on thiazole-amino acid hybrids found that incorporating various amino acids onto the thiazole scaffold significantly improved cytotoxic activity against cancer cell lines compared to the parent 2-aminothiazoles. nih.gov This indicates that the amino acid portion, similar to the propanoic acid in the title scaffold, can effectively enhance biological activity.
Ultimately, the suitability of the this compound scaffold versus other thiazole scaffolds is target-dependent. Its unique combination of a proven bioactive heterocycle with a flexible, functionalized side chain provides a distinct region of chemical space for exploration in drug discovery.
Future Research Directions and Perspectives on 3 1,3 Thiazol 2 Yl Amino Propanoic Acid
Rational Design and Synthesis of Advanced Analogues with Tuned Biological Specificity
The future development of 3-[(1,3-thiazol-2-yl)amino]propanoic acid derivatives will heavily rely on the rational design and synthesis of advanced analogues with enhanced potency and target specificity. Structure-activity relationship (SAR) studies have already indicated that modifications to the thiazole (B1198619) ring, the phenyl group, and the propanoic acid chain can significantly influence biological activity.
Future synthetic strategies are expected to focus on:
Diversification of Substituents: Introducing a wider array of functional groups at various positions of the core structure will be crucial. For instance, SAR analysis of some derivatives has shown that the presence of an oxime moiety can significantly enhance antiproliferative activity. semanticscholar.org Future work could explore other electron-withdrawing or hydrogen-bonding groups to probe interactions with biological targets.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can modulate the pharmacokinetic and pharmacodynamic properties of the compounds. For example, the carboxylic acid group of the propanoic acid moiety could be replaced with tetrazoles or other acidic functional groups to potentially improve metabolic stability and cell permeability.
Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores could lead to the development of multi-target agents. This approach is particularly relevant in complex diseases like cancer, where targeting multiple pathways can be more effective.
Table 1: Key Areas for Analogue Synthesis and Rationale
| Structural Moiety | Potential Modifications | Rationale for Modification |
| 1,3-Thiazole Ring | Introduction of various substituents (e.g., halogens, alkyl, aryl groups) at the 4 and 5 positions. | To modulate electronic properties, steric hindrance, and binding interactions with target proteins. |
| Amino Linker | N-alkylation or N-arylation. | To alter lipophilicity and conformational flexibility, potentially improving target engagement. |
| Propanoic Acid Chain | Esterification, amidation, or replacement with bioisosteres (e.g., tetrazole). | To enhance metabolic stability, cell permeability, and prodrug potential. |
| Phenyl Ring (if present) | Introduction of electron-donating or electron-withdrawing groups. | To fine-tune the electronic nature of the molecule and influence its interaction with biological targets. |
Deeper Mechanistic Elucidation of Observed Biological Activities (Non-Clinical)
While several studies have reported the biological activities of this compound derivatives, a deeper understanding of their mechanisms of action at the molecular level is often lacking. Future non-clinical research should prioritize elucidating these mechanisms to guide further drug development.
Key areas of investigation include:
Target Identification and Validation: For compounds exhibiting promising anticancer or antimicrobial activity, identifying the specific molecular targets is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or pathways with which these compounds interact. For example, some thiazole derivatives have been shown to induce apoptosis and inhibit tubulin assembly. mdpi.com
Enzyme Inhibition Kinetics: For analogues that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Ki). This information is crucial for understanding the potency and selectivity of the inhibitors. Some 2-aminothiazole (B372263) derivatives have been investigated as inhibitors of carbonic anhydrase and cholinesterase enzymes. scispace.com
Cellular Pathway Analysis: Investigating the effects of these compounds on cellular signaling pathways is essential. Techniques like Western blotting, qPCR, and reporter gene assays can be used to determine how these molecules modulate pathways involved in cell proliferation, survival, and death. For instance, thiazole-containing compounds have been implicated in the inhibition of pathways such as NFkB/mTOR/PI3K/AkT. mdpi.com
Integration of Advanced Computational Methodologies for Predictive Modeling and Lead Optimization
Advanced computational methodologies are becoming indispensable tools in modern drug discovery and can significantly accelerate the development of this compound derivatives.
Future computational efforts should focus on:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust 2D and 3D-QSAR models can help in predicting the biological activity of newly designed analogues and in identifying the key structural features that govern their activity. eurjchem.com This can guide the synthesis of more potent compounds while minimizing unnecessary synthetic efforts.
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of these compounds within the active sites of their target proteins, providing insights into the key intermolecular interactions. semanticscholar.orgscispace.com Subsequent molecular dynamics simulations can then be used to assess the stability of these interactions and to understand the dynamic behavior of the ligand-protein complex.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early identification of candidates with favorable pharmacokinetic profiles. This can help in deprioritizing compounds that are likely to fail in later stages of development due to poor drug-like properties.
Table 2: Computational Approaches and Their Applications
| Computational Method | Application in Drug Development | Expected Outcome |
| QSAR | Predicting biological activity based on chemical structure. | Identification of key structural descriptors for activity; guidance for designing more potent analogues. |
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to its target protein. | Understanding ligand-receptor interactions; lead optimization. |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Assessing the stability of ligand-protein complexes; understanding conformational changes upon binding. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with poor drug-like properties. |
Exploration of Novel Non-Biological Applications for the Compound Class
While the primary focus has been on the biological applications of this compound and its derivatives, the inherent chemical properties of the thiazole ring suggest that these compounds could also be valuable in various non-biological fields.
Promising areas for future exploration include:
Corrosion Inhibition: Thiazole derivatives have shown promise as corrosion inhibitors for various metals and alloys in acidic or basic environments. semanticscholar.orgscispace.comeurjchem.com The presence of heteroatoms (nitrogen and sulfur) and the aromatic ring allows these molecules to adsorb onto metal surfaces and form a protective layer.
Materials Science: The thiazole moiety is known to be a component of some organic semiconductors and fluorescent dyes. researchgate.netacs.org Thiazole-based polymers are being investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). researchgate.netnih.gov The propanoic acid group could be used to tune the solubility and processing characteristics of these materials or to anchor them to surfaces.
Catalysis: Thiazolium salts, which can be derived from thiazoles, are known to act as catalysts in certain organic reactions, such as the Stetter reaction and the benzoin (B196080) condensation. wikipedia.org Future research could explore the catalytic potential of novel this compound-derived thiazolium salts.
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring, along with the carboxylic acid group, make these compounds potential ligands for the construction of MOFs. mdpi.comrsc.org These materials have a wide range of potential applications, including gas storage, separation, and catalysis.
By pursuing these diverse research avenues, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in medicine, materials science, and beyond.
Q & A
Basic: What are the optimal synthetic routes for 3-[(1,3-Thiazol-2-yl)amino]propanoic acid derivatives, and how do reaction conditions influence yields?
Answer:
The synthesis of derivatives typically involves condensation reactions using thioureido acids with halogenated ketones or aldehydes under reflux conditions. For example, derivatives like 3-((4-Methylthiazol-2-yl)(p-tolyl)amino)propanoic acid (21a) are synthesized by reacting thioureido acids with chloroacetone in dry acetone (4 h reflux), followed by sodium acetate quenching . Yields vary with substituents: electron-withdrawing groups (e.g., nitro in Compound 9 ) reduce yields (~36%), while electron-donating groups (e.g., methyl in 21b ) improve yields (44–60%) . Optimization requires adjusting reaction time (3–4 h), solvent polarity, and stoichiometry of aldehydes/ketones .
Basic: How are spectroscopic techniques (NMR, IR) and elemental analysis used to confirm the structure of thiazole-based derivatives?
Answer:
1H NMR identifies proton environments:
- Thiazole ring protons resonate at δ 6.10–7.86 ppm (e.g., 21b : δ 6.10 ppm for S–CH) .
- Carboxylic acid protons appear as broad singlets (δ 12.29–12.72 ppm) .
13C NMR confirms carbonyl (δ 169–176 ppm) and thiazole carbons (δ 100–150 ppm) . IR spectroscopy detects C=O (1715 cm⁻¹) and N–H (3459 cm⁻¹) stretches . Elemental analysis validates purity, with deviations ≤0.3% for C, H, N (e.g., 21c : calc. C 62.04%, found 61.98%) .
Advanced: How can researchers resolve contradictions in bioactivity data between structurally similar thiazole derivatives?
Answer:
Bioactivity discrepancies (e.g., gram-positive vs. gram-negative bacterial inhibition) arise from substituent effects. For instance, Compound 13 derivatives with p-tolyl groups show enhanced activity against Staphylococcus aureus due to increased lipophilicity enhancing membrane penetration . Conversely, bulkier substituents (e.g., naphthyl in Compound 18 ) reduce activity due to steric hindrance . To resolve contradictions:
- Perform dose-response assays to compare IC₅₀ values.
- Use computational docking to assess binding affinity variations.
- Validate with in vitro cytotoxicity assays to rule off-target effects .
Advanced: What methodologies are recommended for analyzing reaction intermediates in multi-step thiazole syntheses?
Answer:
- TLC monitoring : Use silica plates with ethyl acetate/hexane (1:1) to track intermediates (e.g., during Knoevenagel condensation in Compounds 24–26 ) .
- Mass spectrometry (MS) : Identify transient intermediates (e.g., acetylated intermediates in 23 via m/z 320.3 [M+H]⁺) .
- In situ IR : Detect carbonyl intermediates (e.g., 4-oxo-thiazolidine at 1680 cm⁻¹) during cyclization steps .
Advanced: How can reaction scalability be improved without compromising yield or purity?
Answer:
- Solvent selection : Replace acetone with 2-PrOH for larger-scale reactions (e.g., Compound 15 synthesis), improving solubility and reducing byproducts .
- Catalyst optimization : Use Na₂CO₃ instead of AcONa for pH control in aldol condensations (reduces reaction time from 4 h to 2 h) .
- Workup modifications : Replace recrystallization with flash chromatography (e.g., for 22b , 54% yield at 10 g scale) .
Basic: What are the critical factors in designing thiazole derivatives for antibacterial studies?
Answer:
- Lipophilicity : Introduce methyl/p-tolyl groups to enhance membrane permeability (logP ~2.5 optimal) .
- Electron density : Nitro groups (e.g., Compound 9 ) improve redox-mediated bacterial inhibition .
- Steric bulk : Avoid bulky substituents (e.g., naphthyl) that hinder target binding .
Advanced: How can computational methods guide the design of novel thiazole derivatives?
Answer:
- DFT calculations : Predict stability of tautomers (e.g., thione vs. thiol forms in Compound 12 ) using Gaussian09 with B3LYP/6-31G* basis set .
- Molecular docking : Screen derivatives against S. aureus FabI enzyme (PDB: 3GNS) to prioritize synthesis .
- ADMET prediction : Use SwissADME to optimize bioavailability (e.g., 21a has high GI absorption) .
Basic: What are common pitfalls in interpreting NMR data for thiazole derivatives, and how can they be avoided?
Answer:
- Diastereotopic protons : Misassignment of NCH₂ in 21b (δ 4.50–3.74 ppm) as separate signals. Use 2D COSY to confirm coupling .
- Solvent peaks : DMSO-d₆ (δ 2.50 ppm) can obscure aromatic protons. Use CDCl₃ for derivatives with δ <7 ppm signals .
- Dynamic effects : Thiazole ring puckering in 25 causes splitting; acquire spectra at 25°C to minimize conformational noise .
Advanced: What strategies validate the mechanism of thiazole-mediated bacterial growth inhibition?
Answer:
- Metabolic profiling : Use LC-MS to quantify ATP depletion in Bacillus subtilis treated with Compound 13 .
- Resistance induction : Serial passage assays to detect mutations in target enzymes (e.g., FabI mutations after 20 generations) .
- Fluorescence microscopy : Confirm membrane disruption using propidium iodide uptake assays .
Advanced: How can researchers address low reproducibility in thiazole derivative syntheses?
Answer:
- Stoichiometry control : Pre-dry aldehydes (e.g., terephthalaldehyde for 11 ) to prevent hydration .
- Oxygen exclusion : Use N₂ atmosphere during bromination (e.g., 12 synthesis) to avoid dibromide byproducts .
- Catalyst purity : Validate Na₂CO₃ purity via ICP-MS (e.g., <0.1% Fe contamination) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
